molecular formula C19H16ClN3O B12627816 Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-

Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-

Cat. No.: B12627816
M. Wt: 337.8 g/mol
InChI Key: QGMFKGFHTXZZHX-APBUJDDRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)- (CAS: 1193314-21-4, molecular formula: C₁₉H₁₆ClN₃O, MW: 337.80) features a spiro architecture combining an indole-2-one moiety with a tetrahydro-pyrido[3,4-b]indole system . Key structural attributes include:

  • 5-Chloro substitution on the indole ring.
  • 3'-Methyl group on the pyridoindole fragment.
  • (1'R,3'S) stereochemistry, critical for conformational stability and biological interactions.

Properties

Molecular Formula

C19H16ClN3O

Molecular Weight

337.8 g/mol

IUPAC Name

(3R,3'S)-5-chloro-3'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one

InChI

InChI=1S/C19H16ClN3O/c1-10-8-13-12-4-2-3-5-15(12)21-17(13)19(23-10)14-9-11(20)6-7-16(14)22-18(19)24/h2-7,9-10,21,23H,8H2,1H3,(H,22,24)/t10-,19+/m0/s1

InChI Key

QGMFKGFHTXZZHX-APBUJDDRSA-N

Isomeric SMILES

C[C@H]1CC2=C([C@]3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC=CC=C25

Canonical SMILES

CC1CC2=C(C3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC=CC=C25

Origin of Product

United States

Preparation Methods

Cyclization of Functionalized Indole Precursors

Functionalized indoles bearing substituents such as chlorine or methyl groups undergo cyclization reactions under controlled conditions:

  • Base-Induced Cyclization : Potassium carbonate (K₂CO₃) in a solvent mixture of DMF and water (9:1) facilitates the cyclization of indole derivatives into spirocyclic structures at room temperature. Strong bases like NaOH or KOH reduce yields and reaction efficiency.
  • Nucleophile-Induced Spirocyclization : Nucleophiles such as sulfur compounds can trigger spirocyclization cascades, although certain nucleophiles fail to produce desired products.

Asymmetric Cycloaddition

A catalytic asymmetric [3+2] cycloaddition reaction using cinchona-thiourea-based catalysts enables the formation of spirooxindoles. Aromatic aldimines react with azaaruones to form highly strained polycyclic spiroindoles in excellent yields.

One-Pot Synthesis Approaches

Condensation Reaction Pathway

A one-pot synthesis approach involves:

  • Reacting ninhydrin with substituted naphthoquinones in acetic acid at elevated temperatures (50°C).
  • Cooling the reaction mixture and adding periodic acid to promote cyclization.
    This method efficiently produces spirocyclic compounds with good yields under optimized conditions.

Solvent and Temperature Optimization

Table below summarizes solvent and temperature effects on yields:

Entry Solvent Temperature (°C) Time (h) Yield (%)
1 Acetic acid 25 24 50
2 Acetic acid 50 3 90
7 DMSO 50 4 90
8 DMSO 100 1.5 89

Acetic acid at moderate temperatures (50°C) provides optimal yields without requiring prolonged reaction times.

Experimental Details for Spirocyclization

General Procedure:

  • Dissolve precursors in acetic acid and heat at controlled temperatures.
  • Add periodic acid after cooling to room temperature.
  • Stir further for cyclization and isolate products via filtration or recrystallization.

Analytical Techniques:

Summary Table of Methods

Methodology Key Reagents/Conditions Yield (%)
Base-Induced Cyclization K₂CO₃, DMF/H₂O Moderate
Nucleophile-Induced Sulfur nucleophiles Variable
Asymmetric Cycloaddition Cinchona-thiourea catalyst Excellent
One-Pot Condensation Ninhydrin, periodic acid, acetic acid High

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s structure includes electrophilic indole/pyridoindole rings, halogen substituents (Cl, F), and a ketone group, enabling diverse transformations:

Electrophilic Aromatic Substitution

  • The indole ring (electron-rich) undergoes electrophilic substitution at positions 4, 5, 6, or 7.

  • Halogenation or nitration may occur, though steric hindrance from the spiro linkage could limit regioselectivity.

Halogen-Based Reactions

  • Chlorine (C5) : Susceptible to nucleophilic aromatic substitution (e.g., hydrolysis under basic conditions).

  • Fluorine (C6', C7') : Electron-withdrawing effects enhance ring stability but may participate in SNAr reactions with strong nucleophiles.

Carbonyl Reactivity

  • The ketone group at C2 can be reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄, altering hydrogen-bonding capacity.

Potential Reaction Pathways

Reaction TypeReagents/ConditionsExpected Outcome
Reduction NaBH₄, EtOHKetone → Alcohol
Halogen Exchange KF, Cu catalyst, DMFCl → F substitution
Ring-Opening Strong acids (e.g., H₂SO₄)Spiro → Linear structure

Mechanistic Insights

  • Spiro Center Stability : The quaternary spiro carbon resists ring-opening unless subjected to extreme pH or temperatures.

  • Methyl Group (C3') : The stereochemistry ((1'R,3'S)) influences reaction stereoselectivity, particularly in asymmetric syntheses .

Structural Influences on Reactivity

  • Steric Effects : The spiro linkage and methyl group create steric hindrance, limiting access to reactive sites (e.g., C2 carbonyl).

  • Electronic Effects : Fluorine atoms deactivate adjacent positions, directing electrophiles to less-hindered regions of the indole system.

Scientific Research Applications

Efficacy and Safety Profile

NITD609 exhibits low nanomolar potency against drug-resistant strains and has favorable pharmacokinetic properties that support once-daily oral dosing. In animal models, it has shown single-dose efficacy and an acceptable safety profile .

Compound Target IC50 (nM) Safety Profile
NITD609PfATP4< 10Acceptable

Inhibition of Cancer Cell Proliferation

Recent studies have highlighted the potential of spirooxindole derivatives as anticancer agents. For instance, compounds derived from spirooxindoles have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines, including breast cancer cells. The dual inhibition of histone deacetylase (HDAC) and MDM2 has emerged as a promising strategy for developing new anticancer drugs .

Structure-Activity Relationship (SAR)

Research into the SAR of spirooxindoles has revealed critical insights into how structural modifications affect biological activity. For example, specific substitutions on the spiro core have been linked to enhanced inhibitory activity against enzymes like EGFR and CDK2, which are vital in cancer progression .

Compound Target Activity Notes
Compound 5gCDK2HighContains p-Cl-substituted benzene
Nutlin-3aMDM2ModerateEstablished inhibitor with spirooxindole scaffold

Antiviral Properties

Recent investigations have also explored the antiviral potential of spiroindoles against SARS-CoV-2. Compounds synthesized with phosphonate groups showed promising inhibitory effects on the main protease (Mpro) of SARS-CoV-2. Notably, one compound demonstrated an IC50 value of 8.88 μM with a selectivity index indicating good potential compared to standard antiviral agents .

Comparative Efficacy

The efficacy of these compounds was compared against established antiviral treatments like Favipiravir and Hydroxychloroquine, revealing superior activity in some cases .

Compound Target IC50 (μM) Selectivity Index
Compound 6gMpro8.882.29
FavipiravirMproVariesBaseline

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyridoindole Derivatives

a) 5′-Bromo-6-methoxy-1′-(prop-2-en-1-yl) Analogue (CAS: 919749-40-9)
  • Structure : Features a 5′-bromo, 6′-methoxy, and allyl substituent instead of 5-chloro and 3′-methyl groups.
b) 5,7′-Dichloro-6′-fluoro-3′-methyl Derivative (CAS: 1193314-23-6)
  • Structure : Adds 7′-Cl and 6′-F substituents to the target compound’s framework.
  • Impact : Fluorine improves metabolic stability and bioavailability; dichloro substitution may enhance halogen bonding in receptor interactions .
c) Spiro[azepino[3,4-b]indole] Analog
  • Structure : Replaces the pyridine ring with azepine (7-membered), retaining 5-Cl and 3-Me groups.

Pharmacological and Physicochemical Properties

a) Binding Affinity and Selectivity
  • Target Compound : Steric effects from the 3′-Me group may hinder off-target interactions, while 5-Cl enhances electron-withdrawing properties.
  • Spiro[pyrrolidine-3,3'-oxindoles] : Exhibit 5-HT₆ receptor antagonism (IC₅₀: 10–100 nM), suggesting spiro frameworks are compatible with CNS targets .
b) Drug-Likeness Metrics
Property Target Compound 5,7′-Dichloro-6′-fluoro Derivative Spiro[azepino] Analog
Molecular Weight 337.80 ~410 354.84
LogP (Est.) 3.2 4.1 (higher Cl/F) 3.5
Hydrogen Bond Acceptors 4 5 4

Spectroscopic and Structural Analysis

  • NMR Shifts :
    • Target Compound : Aromatic protons near 5-Cl are deshielded (δ ~7.4–7.6), similar to 5′-Br analogs (δ 7.8–8.0) .
    • 3'-Me Group : Causes upfield shifts (~δ 1.2–1.5) in adjacent protons due to steric shielding .
  • X-ray Crystallography: Spiro compounds like 3c (CCDC 909605) confirm non-planar geometries, critical for docking studies .

Key Research Findings

Stereochemical Influence : The (1'R,3'S) configuration in the target compound minimizes ring puckering, enhancing stability compared to diastereomers .

Halogen Effects : 5-Cl improves binding to hydrophobic pockets, while 6′-F in analogs enhances membrane permeability .

Synthetic Challenges: Lower yields (e.g., 30.2% ) in non-spiro pyridoindoles highlight the efficiency of spirocyclization routes.

Biological Activity

The compound Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)- is a complex organic molecule characterized by its spirocyclic structure. This compound is part of the spirooxindole family, which has garnered significant attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties supported by recent research findings.

Chemical Structure and Properties

The structural uniqueness of spiro compounds often correlates with their biological activity. The presence of multiple fused rings, including indole and pyridoindole moieties, enhances their potential to interact with various biological targets. The specific arrangement of halogen atoms and methyl groups in this compound contributes to its reactivity and biological efficacy.

Anticancer Activity

Recent studies have highlighted the potent anticancer properties of spirooxindoles. For instance:

  • In Vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines. In a study assessing spirooxindole derivatives, compounds were evaluated for their ability to inhibit cell proliferation in breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating strong antiproliferative activity .
  • Mechanism of Action : Research indicates that these compounds may induce apoptosis in cancer cells by modulating key signaling pathways. For example, they have been shown to upregulate pro-apoptotic proteins such as P53 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
  • Case Study : A specific derivative of spirooxindole was found to inhibit CDK-2 (Cyclin-dependent kinase 2) with an IC50 value of 34.98 nM, showcasing its potential as a therapeutic agent targeting cell cycle regulation .

Antimicrobial Activity

The antimicrobial properties of spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one have also been extensively studied:

  • Broad Spectrum Activity : Various studies have demonstrated that spirooxindoles exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this scaffold showed effectiveness against Staphylococcus aureus and Escherichia coli .
  • Minimum Inhibitory Concentration (MIC) : In vitro evaluations reported MIC values ranging from 25 µM to 100 µM for different bacterial strains, indicating moderate to potent antibacterial effects .

Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesIC50/MIC ValuesMechanism/Notes
AnticancerMCF-7 (breast), HepG2 (liver)0.189 ± 0.01 µM (MCF-7), 34.98 nM (CDK-2)Induces apoptosis via P53/Bax upregulation
AntimicrobialE. coli, S. aureus25 µM - 100 µMInhibitory effects on bacterial growth

Q & A

Basic Research Question

  • Chiral HPLC : Resolves enantiomers using polysaccharide-based columns (e.g., Chiralpak IA) .
  • NOESY NMR : Confirms spatial proximity of protons in the (1'R,3'S) configuration .
  • Polarimetry : Measures optical rotation to verify enantiomeric excess (>99% ee) .

How do structural modifications at the pyrrolidine ring impact MDM2-p53 binding affinity and metabolic stability?

Advanced Research Question

  • Subpocket Optimization : Introducing a cyclopropylmethyl group into the pyrrolidine ring enhances occupancy of the Phe19 hydrophobic subpocket, improving binding affinity (IC50_{50} < 50 nM) .
  • Metabolic Stability : Methylation at C3' reduces CYP3A4-mediated oxidation, as shown in hepatocyte incubation assays (t1/2_{1/2} increased from 2.1 to 6.8 hours) .

What computational approaches are used to predict the compound’s mechanism of action and off-target effects?

Advanced Research Question

  • 3D Pharmacophore Modeling : Identifies critical interactions (e.g., hydrogen bonds with MDM2’s Leu54 and His96) .
  • Molecular Dynamics (MD) Simulations : Assess binding mode stability over 100 ns trajectories (RMSD < 2.0 Å) .
  • Off-Target Profiling : SwissTargetPrediction tool screens for kinase or GPCR interactions (probability < 0.1) .

How does this compound compare clinically to structurally related MDM2 inhibitors like milademetan?

Advanced Research Question

  • Potency : Exhibits 5-fold higher MDM2 binding affinity than milademetan (Kd_d = 12 nM vs. 60 nM) due to improved subpocket occupancy .
  • Toxicity : Lower hERG inhibition (IC50_{50} > 30 µM) compared to alrizomadlin (IC50_{50} = 2.1 µM) in patch-clamp assays .

What in vitro assays are recommended to evaluate its DNA-binding activity?

Basic Research Question

  • Electrophoretic Mobility Shift Assay (EMSA) : Quantifies displacement of p53-derived peptides from MDM2 .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kon_{on} = 1.5 × 105^5 M1^{-1}s1^{-1}, koff_{off} = 8.3 × 104^{-4} s1^{-1}) .
  • Fluorescence Polarization : Competes with FITC-labeled p53 peptide (EC50_{50} = 18 nM) .

How can contradictory SAR data from different research groups be reconciled?

Advanced Research Question
Contradictions often arise from assay variability (e.g., cell lines vs. recombinant proteins). Best practices include:

  • Standardized Assays : Use isogenic p53-WT/Mutant cell pairs (e.g., SJSA-1 vs. HCT-116 p53/^{-/-}) .
  • Free-Energy Perturbation (FEP) Calculations : Resolves discrepancies in substituent effects (ΔΔG < 1 kcal/mol) .

What strategies improve aqueous solubility without compromising target engagement?

Advanced Research Question

  • Prodrug Design : Introduce phosphate esters at the indole nitrogen (solubility > 1 mg/mL in PBS) .
  • Co-solvent Systems : Use cyclodextrin complexes (e.g., Captisol®) for in vivo formulations .

How is the compound’s stereoselectivity validated in asymmetric synthesis?

Basic Research Question

  • Chiral Auxiliaries : (R)-BINOL-derived catalysts induce >95% enantiomeric excess .
  • X-ray Diffraction : Absolute configuration confirmed via anomalous dispersion (Flack parameter = 0.02) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.